molecular formula C9H8FNO B8527030 Cyclopropyl(2-fluoropyridin-3-yl)methanone

Cyclopropyl(2-fluoropyridin-3-yl)methanone

Cat. No. B8527030
M. Wt: 165.16 g/mol
InChI Key: HPTZUHKLVVVABA-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

Diisopropylamine (0.9 mL, 6.42 mmol) and lithium chloride (0.120 g, 2.83 mmol) were dissolved in dry tetrahydrofuran (1 mL) under nitrogen and cooled in a dry ice bath. A solution of butyllithium (2.5 M in hexanes, 2.6 mL, 6.50 mmol) was added slowly and the reaction stirred for 10 minutes. 2-Fluoropyridine (0.5 mL, 5.81 mmol) was added dropwise and the mixture stirred for 1 hour. Cyclopropanecarboxaldehyde (0.5 mL, 6.69 mmol) was added slowly. After 30 minutes, the mixture was quenched by addition of saturated ammonium chloride (5 mL). Water (200 mL) and ethyl acetate (300 mL) were added and the phases mixed and separated. The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave cyclopropyl(2-fluoropyridin-3-yl)methanol (0.415 g, 2.482 mmol, 42.7% yield). The alcohol was dissolved in chloroform (150 mL) and treated with manganese (IV) oxide (3.0 g, 34.5 mmol). The suspension was heated at gentle reflux for 14 hours. The crude product was purified using silica chromatography (hexane to ethyl acetate gradient) to give cyclopropyl(2-fluoropyridin-3-yl)methanone (0.270 g, 1.635 mmol, 28.1% yield) as a clear oil.
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:6]2[C:7]([F:12])=[N:8][CH:9]=[CH:10][CH:11]=2)[OH:5])[CH2:3][CH2:2]1>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[CH:1]1([C:4]([C:6]2[C:7]([F:12])=[N:8][CH:9]=[CH:10][CH:11]=2)=[O:5])[CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(O)C=1C(=NC=CC1)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)C=1C(=NC=CC1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.635 mmol
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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